molecular formula C6H7NO2 B13547663 1-Azaspiro[3.3]heptane-2,6-dione

1-Azaspiro[3.3]heptane-2,6-dione

Cat. No.: B13547663
M. Wt: 125.13 g/mol
InChI Key: ADOQBHRCIRWHSG-UHFFFAOYSA-N
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Description

1-Azaspiro[3.3]heptane-2,6-dione is a unique spirocyclic compound characterized by its distinctive structure, which includes a nitrogen atom integrated into a spirocyclic framework. This compound has garnered significant interest in the fields of medicinal chemistry and drug design due to its potential as a bioisostere for piperidine, a common structural motif in many pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[3.3]heptane-2,6-dione typically involves a multi-step process. One of the key synthetic routes includes the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate, resulting in the formation of spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane yields the desired this compound .

Industrial Production Methods: Industrial production of this compound can be scaled up using a modular and scalable synthetic approach. This involves the use of borane-based reagents and lithium aluminum hydride for the selective reduction of the lactam derivative formed during the cycloaddition process .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.3]heptane-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Azaspiro[3.3]heptane-2,6-dione involves its interaction with molecular targets and pathways similar to those of piperidine. The nitrogen atom in the spirocyclic framework can participate in hydrogen bonding and other interactions with biological targets, thereby modulating their activity. This compound can mimic the structural and electronic properties of piperidine, making it a valuable tool in drug design .

Comparison with Similar Compounds

1-Azaspiro[3.3]heptane-2,6-dione can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activity. Its ability to mimic piperidine while offering potential advantages in terms of metabolic stability and lipophilicity makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-azaspiro[3.3]heptane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-1-6(2-4)3-5(9)7-6/h1-3H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOQBHRCIRWHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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